1-(3-Chlorophenyl)butane-1,3-dione

Overview

Description

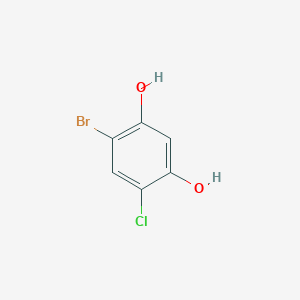

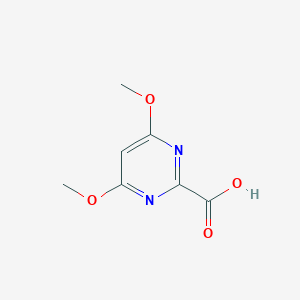

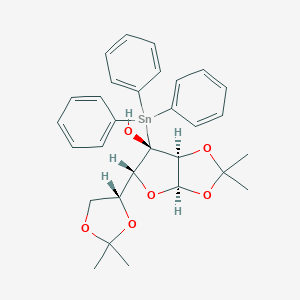

“1-(3-Chlorophenyl)butane-1,3-dione” is a chemical compound with the CAS Number: 128486-09-9. It has a molecular weight of 196.63 .

Molecular Structure Analysis

The linear formula of “1-(3-Chlorophenyl)butane-1,3-dione” is C10H9ClO2 . For a more detailed molecular structure, you may refer to its InChI code or SMILES string provided in the chemical databases .Physical And Chemical Properties Analysis

“1-(3-Chlorophenyl)butane-1,3-dione” is a solid at room temperature. It has a melting point of 40-43°C . The predicted boiling point is 310.2±22.0°C, and the predicted density is 1.205±0.06 g/cm3 .Scientific Research Applications

Industrial Chemistry

- Field : Industrial Chemistry .

- Application : 1,3-butadiene, a compound structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, is used as a raw material for new applications in the chemical industry . It is used in homogeneously catalyzed processes and technologies to produce fine and bulk chemicals .

- Methods : The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .

- Results : This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones . On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .

Anticancer Research

- Field : Anticancer Research .

- Application : 1,2,4-triazole derivatives, which are structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, have been synthesized and evaluated as promising anticancer agents .

- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Synthesis of Fine Chemicals

- Field : Industrial Chemistry .

- Application : 1,3-butadiene, a compound structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, is used in the synthesis of fine chemicals . This includes the synthesis of 1-octene, 1-octanol, and various lactones .

- Methods : The synthesis involves palladium-catalyzed telomerizations, which provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles .

- Results : The process led to complete conversion of the reaction and gave 89% yield of the desired products with high productivity .

Synthesis of Nylon Precursor

- Field : Material Science .

- Application : 1,3-butadiene is used in the development of a carbonylation path to a nylon precursor .

- Methods : The process involves the use of innovative efficient catalysts .

- Results : The process has been successful in achieving industrially relevant conversions of 1,3-butadiene .

Development of Extreme Materials and Catalysts

- Field : Material Science .

- Application : 1,3-butadiene, a compound structurally similar to 1-(3-Chlorophenyl)butane-1,3-dione, is used in the development of extreme materials and catalysts .

- Methods : The process involves the use of innovative efficient catalysts .

- Results : The process has been successful in achieving industrially relevant conversions of 1,3-butadiene .

Hydroformylation of Unsaturated Hydrocarbons

- Field : Industrial Chemistry .

- Application : 1,3-butadiene is used in the hydroformylation of unsaturated hydrocarbons .

- Methods : The process involves the use of innovative efficient catalysts .

- Results : The process led to complete conversion of the reaction and gave 89% yield of the desired products with high productivity .

Safety And Hazards

The safety information available indicates that “1-(3-Chlorophenyl)butane-1,3-dione” is potentially harmful if swallowed, as indicated by the hazard statement H302 . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and calling a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name |

1-(3-chlorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVKHJDRCGTULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570553 | |

| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)butane-1,3-dione | |

CAS RN |

128486-09-9 | |

| Record name | 1-(3-Chlorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)